molecular formula C20H12N2O2S2 B2814359 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide CAS No. 923465-86-5

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2814359
CAS No.: 923465-86-5
M. Wt: 376.45
InChI Key: NZCKIJWCNZQXPQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a benzofuran ring

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S2/c23-18(16-11-12-5-1-3-7-15(12)24-16)22-19-13(9-10-25-19)20-21-14-6-2-4-8-17(14)26-20/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCKIJWCNZQXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with benzofuran-2-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide is unique due to its combination of benzothiazole, thiophene, and benzofuran rings, which confer distinct chemical and physical properties. This structural uniqueness allows for diverse applications in medicinal chemistry and material science.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety linked to thiophene and benzofuran rings. The IUPAC name is this compound, with the molecular formula C18H14N2O2S2C_{18}H_{14}N_2O_2S_2.

The primary mechanism of action for this compound involves the inhibition of specific biological targets associated with various diseases:

  • Antimicrobial Activity : Benzothiazole derivatives have been shown to exhibit significant antimicrobial properties against strains such as Mycobacterium tuberculosis and other pathogenic bacteria . The compound's ability to inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis, contributes to its anti-tubercular activity .
  • Anti-inflammatory Effects : Research indicates that similar compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX enzymes may lead to reduced inflammation and pain .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties enhance its potential as a therapeutic agent .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Target/Organism IC50 Value Notes
AntimicrobialMycobacterium tuberculosisNot specifiedSignificant inhibition observed
Anti-inflammatoryCOX enzymesIC50 values varyPotential for pain relief
AnticancerVarious cancer cell linesNot specifiedCytotoxic effects noted in studies

Case Studies

Several studies have explored the biological activity of related benzothiazole derivatives:

  • Antimicrobial Evaluation : A study demonstrated that benzothiazole derivatives showed significant activity against Bacillus subtilis and Escherichia coli, with some compounds achieving minimal inhibitory concentrations (MICs) indicative of strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells : Research indicated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), suggesting potential for further development as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with functionalized thiophene intermediates bearing benzothiazole substituents. Key steps include:
  • Amide bond formation : Using coupling agents like EDCl/HOBt under inert conditions (e.g., N₂ atmosphere) to minimize hydrolysis .
  • Thiophene functionalization : Introducing the benzothiazole moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring Pd catalysts or base-mediated conditions, respectively .
  • Yield optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect purity and yield. For example, THF enhances solubility of aromatic intermediates, improving reaction homogeneity .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming purity?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (SHELXL, SHELXS) is widely used for refining crystal structures, resolving bond angles, and verifying stereochemistry .
  • Spectroscopic techniques :
  • NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., benzothiazole C2 proton at δ 8.2–8.5 ppm) .
  • HRMS : Validates molecular weight within ±2 ppm error .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound against biological targets?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or COX-2. The benzothiazole and benzofuran rings often engage in π-π stacking with hydrophobic pockets .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with bioactivity .

Q. How do researchers resolve contradictions in reported biological activities of benzothiazole-benzofuran hybrids?

  • Methodological Answer :
  • Meta-analysis : Compare datasets across studies, focusing on variables like assay conditions (e.g., serum concentration in cell culture) .
  • Structure-activity reconciliation : Tabulate discrepancies (example below):
StudyTarget ActivityKey Structural VariationAssay Condition
Anticancer (IC₅₀ = 5 µM)Thiophene linker10% FBS, 48h incubation
Low activity (IC₅₀ > 50 µM)Benzothiophene analog5% FBS, 24h incubation
  • Follow-up experiments : Re-test compounds under standardized protocols to isolate structural vs. methodological factors .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility and reduce first-pass metabolism .
  • Lipinski’s Rule compliance : Modify logP (<5) via substituent tuning (e.g., polar sulfonamide groups) .
  • In vitro ADME :
  • Caco-2 assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (t₁/₂ > 30 min preferred) .

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